molecular formula C12H15F3N2O B15308345 1-(4-Methoxy-2-(trifluoromethyl)phenyl)piperazine

1-(4-Methoxy-2-(trifluoromethyl)phenyl)piperazine

Cat. No.: B15308345
M. Wt: 260.26 g/mol
InChI Key: CJUZSEJDQOPZNM-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-(trifluoromethyl)aniline and piperazine.

    Reaction Conditions: The aniline derivative is first reacted with a suitable halogenating agent to introduce a leaving group, such as a chloride or bromide. This step is often carried out under anhydrous conditions and in the presence of a base.

    Nucleophilic Substitution: The halogenated intermediate is then subjected to nucleophilic substitution with piperazine. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency, yield, and purity.

Chemical Reactions Analysis

1-(4-Methoxy-2-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to remove the trifluoromethyl group, yielding a simpler phenylpiperazine derivative. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups. Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly employed.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives. This reaction requires a palladium catalyst and a boronic acid derivative.

Scientific Research Applications

1-(4-Methoxy-2-(trifluoromethyl)phenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its piperazine moiety is known to interact with neurotransmitter receptors.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a serotonergic agent. It has been investigated for its ability to modulate serotonin levels in the brain.

    Chemical Biology: The compound serves as a probe in chemical biology to investigate the structure-activity relationships of piperazine derivatives.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets:

    Serotonin Receptors: The compound acts as a serotonergic agent, meaning it can influence serotonin receptors in the brain. This interaction can lead to changes in neurotransmitter levels and affect mood and behavior.

    Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby prolonging the effects of neurotransmitters like serotonin.

    Signal Transduction Pathways: The compound can modulate signal transduction pathways associated with neurotransmitter receptors, leading to various physiological effects.

Comparison with Similar Compounds

1-(4-Methoxy-2-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds:

    1-(4-Trifluoromethylphenyl)piperazine: This compound lacks the methoxy group but retains the trifluoromethyl group. It has similar serotonergic activity but may differ in potency and selectivity.

    1-(4-Methoxyphenyl)piperazine: This compound lacks the trifluoromethyl group but retains the methoxy group. It may have different pharmacological properties and applications.

    1-(3-Trifluoromethylphenyl)piperazine: This isomer has the trifluoromethyl group in a different position on the phenyl ring, which can lead to variations in its chemical and biological behavior.

Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

1-[4-methoxy-2-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C12H15F3N2O/c1-18-9-2-3-11(10(8-9)12(13,14)15)17-6-4-16-5-7-17/h2-3,8,16H,4-7H2,1H3

InChI Key

CJUZSEJDQOPZNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCNCC2)C(F)(F)F

Origin of Product

United States

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